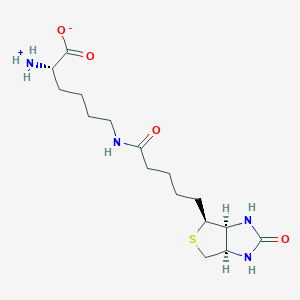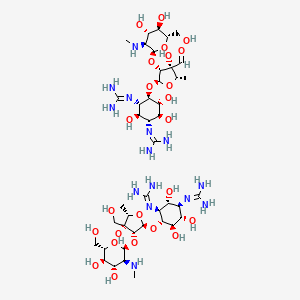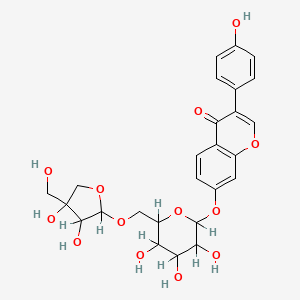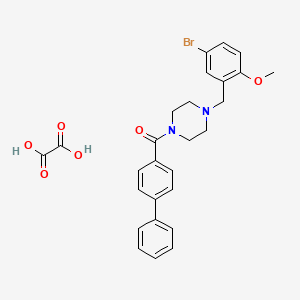
生物素胞嘧啶
描述
生物素赖氨酸是一种化学化合物,是由维生素生物素和氨基酸L-赖氨酸形成的酰胺。它作为生物素代谢的中间产物,天然存在于血清和尿液中。 生物素酶可以裂解生物素赖氨酸,使生物素可供其他酶重新利用 。 生物素赖氨酸还被用于科学研究,作为神经细胞的组织学染色剂 .
科学研究应用
生物素赖氨酸在科学研究中具有广泛的应用,包括:
神经解剖学示踪: 生物素赖氨酸用作神经元示踪剂来标记神经细胞,并研究其形态和连接.
电生理学研究: 生物素赖氨酸用于全细胞膜片钳记录,以标记神经元并研究其电生理学特性.
蛋白质生物素化: 生物素赖氨酸用于生物素化蛋白质,以用于各种应用,包括亲和纯化和检测.
组织学染色: 生物素赖氨酸用作组织学染色剂,以可视化组织切片中的神经细胞.
作用机制
生物素赖氨酸主要通过与生物素酶相互作用来发挥作用。生物素酶裂解生物素赖氨酸,释放生物素,然后可供其他酶重新利用。 此过程对于各种代谢途径中依赖生物素的羧化酶的正常功能至关重要,包括糖异生、脂肪生成和脂肪酸生物合成 .
生化分析
Biochemical Properties
Biocytin serves as a cofactor for five essential carboxylation enzymes and has essential roles in amino acid metabolism, in the intermediate metabolism of carbohydrates and fats, and the regulation of the expression of more than 2000 genes in humans . The chemical structure of biocytin is composed of two rings to which a valeric acid moiety is attached as a side chain .
Cellular Effects
Biocytin is required for normal cellular functions, growth, and development. All animal cells contain some quantity of biotin, with higher concentrations found in hepatic and renal cells . It is involved in the intermediate metabolism of carbohydrates and fats .
Molecular Mechanism
Biocytin exerts its effects at the molecular level through its role as a cofactor for carboxylation enzymes. These enzymes are involved in critical metabolic pathways, including gluconeogenesis and fatty acid synthesis .
Dosage Effects in Animal Models
Biotin deficiency in animals can lead to serious clinical abnormalities, including growth retardation, neurological disorders, and dermatological abnormalities .
Metabolic Pathways
Biocytin is involved in several metabolic pathways, including those of amino acids, carbohydrates, and fats. It serves as a cofactor for carboxylation enzymes involved in these pathways .
Subcellular Localization
Given its role as a cofactor for carboxylation enzymes, it is likely to be found in the cytoplasm where these enzymes are located .
准备方法
合成路线及反应条件
生物素赖氨酸可以通过生物素与L-赖氨酸的反应合成。该过程涉及生物素的羧基与L-赖氨酸的氨基之间形成酰胺键。 此反应通常需要使用偶联剂(如碳二亚胺(例如,EDC))来促进酰胺键的形成 .
工业生产方法
在工业环境中,生物素赖氨酸采用类似的合成路线,但规模更大。该过程使用生物素和L-赖氨酸作为起始原料,反应在大型反应器中进行。 然后,使用结晶或色谱等技术纯化产物,以获得高纯度生物素赖氨酸 .
化学反应分析
反应类型
生物素赖氨酸会发生各种化学反应,包括:
常见试剂和条件
主要产物
相似化合物的比较
类似化合物
生物素: 生物素是生物素赖氨酸的母体化合物,对各种代谢过程至关重要.
生物素化化合物: 包括用于生化测定和研究的各种生物素化肽和蛋白质.
生物素赖氨酸的独特性
生物素赖氨酸的独特之处在于它结合了生物素和L-赖氨酸的特性,使其成为各种生化应用的多功能化合物。 它能够被生物素酶水解,以及用作神经元示踪剂和在蛋白质生物素化中的应用突出了其与其他生物素化化合物相比的独特之处 .
属性
IUPAC Name |
(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-aminohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O4S/c17-10(15(22)23)5-3-4-8-18-13(21)7-2-1-6-12-14-11(9-25-12)19-16(24)20-14/h10-12,14H,1-9,17H2,(H,18,21)(H,22,23)(H2,19,20,24)/t10-,11-,12-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQMYDQNMFBZNA-MNXVOIDGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)N)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@@H](C(=O)O)N)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30973172 | |
| Record name | Biocytin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30973172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Biocytin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003134 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
576-19-2 | |
| Record name | Biocytin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=576-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Biocytin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Biocytin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30973172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIOCYTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6D6147J22 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Biocytin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003134 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
243 - 246 °C | |
| Record name | Biocytin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003134 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is biocytin and how does it interact with its target?
A1: Biocytin is a chemical compound formed from the vitamin biotin and the amino acid L-lysine via an amide bond. [, , ] It exhibits high affinity for avidin, a protein found in egg whites, forming a strong non-covalent bond. This interaction is widely used in biological research for various applications, such as affinity purification and labeling. [, , , ]
Q2: How does biocytin enter cells and what are the downstream effects?
A2: Biocytin can be injected intracellularly into neurons using techniques like iontophoresis or pressure injection. [, , , , , ] It is taken up by neurons and transported anterogradely down axons, enabling the visualization of neuronal pathways. [, , , , ] Biocytin labeling has revealed the morphology of various neuronal populations and their projections in different brain regions. [, , , , , , , , ]
Q3: Can biocytin be used to study synaptic connections?
A3: Yes, biocytin labeling combined with electron microscopy has revealed the formation of synapses. For example, biocytin-labeled mossy fiber boutons were observed forming synapses with granule cell dendrites in the dentate gyrus of rats after kainic acid-induced status epilepticus. [, ] Similarly, biocytin labeling in combination with immunogold labeling for neurotransmitters like GABA and tyrosine hydroxylase has allowed for the identification of synaptic inputs onto physiologically characterized neurons in rat frontal cortex. []
Q4: What is the molecular formula and weight of biocytin?
A4: The molecular formula of biocytin is C16H28N4O6S, and its molecular weight is 396.48 g/mol.
Q5: What spectroscopic techniques are useful for characterizing biocytin?
A5: Several spectroscopic techniques can be used to characterize biocytin and its derivatives. Infrared (IR) spectroscopy can identify functional groups present in the molecule. [, ] Sum-frequency generation (SFG) spectroscopy, a surface-sensitive technique, can provide information about the orientation and conformation of biocytin molecules adsorbed on surfaces. [, ] This technique has been particularly useful in studying the interaction of biocytin with avidin. [, ]
Q6: Is biocytin compatible with different fixation and staining procedures?
A7: Biocytin is compatible with various fixation and staining protocols commonly used in neuroscience research. [, , , , , , ] For example, it can be fixed with Zamboni's fixative or paraformaldehyde. [, ] Biocytin can be visualized using avidin conjugated to horseradish peroxidase, fluorescent labels like Texas Red, or silver-gold intensified DAB staining for both light and electron microscopy. [, , , , , , ]
Q7: What are the applications of biocytin in studying enzymatic activity?
A9: Biocytin is used to study the activity and specificity of biotinidase. [, , ] Researchers can synthesize biocytin derivatives and assess their susceptibility to hydrolysis by biotinidase, providing insights into the enzyme's substrate specificity. [] This information is valuable for understanding biotin metabolism and diagnosing biotinidase deficiency. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















